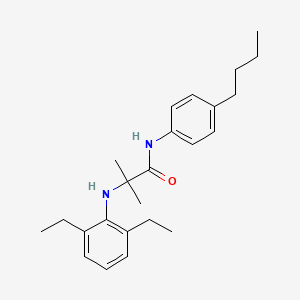
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of butylphenyl and diethylphenyl groups attached to a methylalaninamide backbone, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts, such as palladium complexes, is essential to facilitate the coupling reactions efficiently .
化学反应分析
Types of Reactions
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like hydroxide ions (OH⁻) or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact pathways and targets involved .
相似化合物的比较
Similar Compounds
- N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide
- N-(4-Butylphenyl)-N~2~-(2,6-dimethylphenyl)-2-methylalaninamide
- N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-ethylalaninamide
Uniqueness
This compound stands out due to its specific combination of butylphenyl and diethylphenyl groups, which confer unique chemical and physical properties.
属性
CAS 编号 |
89312-72-1 |
|---|---|
分子式 |
C24H34N2O |
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-2-(2,6-diethylanilino)-2-methylpropanamide |
InChI |
InChI=1S/C24H34N2O/c1-6-9-11-18-14-16-21(17-15-18)25-23(27)24(4,5)26-22-19(7-2)12-10-13-20(22)8-3/h10,12-17,26H,6-9,11H2,1-5H3,(H,25,27) |
InChI 键 |
OUSHCTWDGAZHFR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=C(C=CC=C2CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
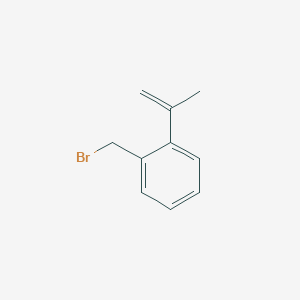
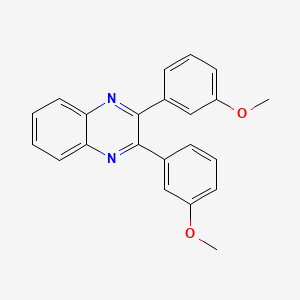
![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
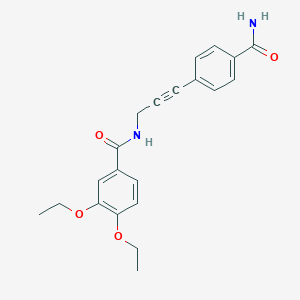

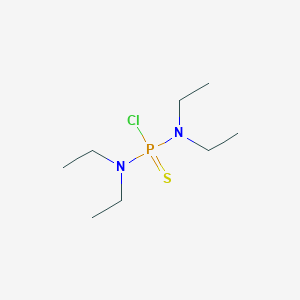
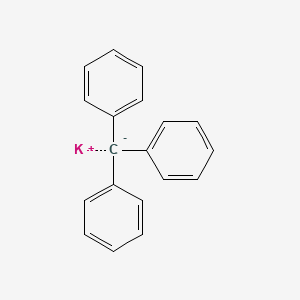
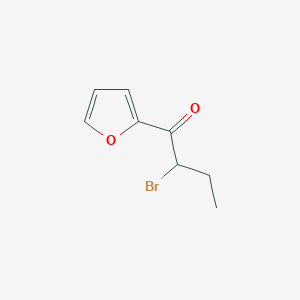
![4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)
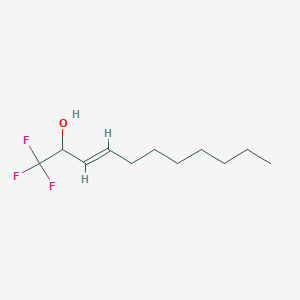
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)

![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)
